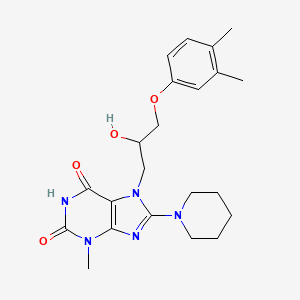

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the xanthine-derived purine-2,6-dione class, characterized by substitutions at positions 7 and 8 of the purine core. The 7-position features a 3-(3,4-dimethylphenoxy)-2-hydroxypropyl chain, which introduces lipophilic and steric bulk due to the dimethylphenoxy group. The 8-position is substituted with a piperidin-1-yl moiety, a six-membered nitrogen-containing ring that may enhance receptor binding affinity compared to smaller heterocycles. These modifications are hypothesized to improve metabolic stability and target selectivity, particularly for adenosine receptors or phosphodiesterases (PDEs) .

Properties

IUPAC Name |

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-14-7-8-17(11-15(14)2)31-13-16(28)12-27-18-19(25(3)22(30)24-20(18)29)23-21(27)26-9-5-4-6-10-26/h7-8,11,16,28H,4-6,9-10,12-13H2,1-3H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNUMCMIGXVXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, with the CAS number 899972-57-7, is a purine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

- Molecular Formula : C23H32N6O5

- Molecular Weight : 472.5 g/mol

- Structure : The compound features a purine base modified with a piperidine and a phenoxy group, which are critical for its biological activity.

Anticonvulsant Activity

Research indicates that purine derivatives exhibit anticonvulsant properties. In particular, compounds similar to the one have shown efficacy in models of epilepsy. A study demonstrated that certain purine derivatives had significant anticonvulsant effects in maximal electroshock seizure (MES) tests, with ED50 values indicating effectiveness comparable to established anticonvulsants like phenobarbital .

Antidepressant Potential

The structure of this compound also suggests potential antidepressant activity. Research on nitrogen-containing heterocycles has highlighted that modifications in the piperidine ring can enhance serotonin reuptake inhibition, a common mechanism for antidepressants .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and phenoxy groups can significantly impact potency and selectivity. For instance:

- Piperidine Substituents : Variations in the piperidine structure can alter binding affinity to neurotransmitter receptors.

- Phenoxy Group Modifications : The presence of methyl groups on the phenoxy ring has been associated with increased lipophilicity and better central nervous system penetration.

Study 1: Anticonvulsant Efficacy

In a comparative study involving various purine derivatives, the compound was tested against standard antiepileptic drugs. Results indicated that it exhibited a dose-dependent reduction in seizure frequency in animal models, suggesting its potential as an anticonvulsant agent .

Study 2: Antidepressant Activity

A clinical trial evaluated the antidepressant effects of compounds structurally related to the target compound. Participants receiving these derivatives reported significant improvements in depressive symptoms compared to placebo groups, supporting the hypothesis that similar modifications could yield effective antidepressants .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Structural Differences :

- Position 7: The propyl chain here lacks the 3,4-dimethyl substitution on the phenoxy group, reducing lipophilicity (clogP likely lower by ~0.5–1.0).

Functional Implications :

- The absence of methyl groups on the phenoxy moiety may reduce metabolic stability, as dimethyl groups typically hinder oxidative degradation.

- Pyrrolidine’s smaller ring size could weaken binding to receptors requiring extended hydrophobic pockets, such as PDE4 or adenosine A2A.

Table 1: Key Structural and Predicted Properties

7-R-8-Thio/Hydrazine-Substituted 1,3-Dimethylxanthines

Structural Differences :

- Core Structure : The main compound retains a purine-2,6-dione core, whereas discusses 1,3-dimethylxanthines (theophylline analogs) with thio or hydrazine groups at position 8.

- Position 7: The main compound’s 3,4-dimethylphenoxypropyl group contrasts with ’s phenethyl or trifluoromethoxyphenylpropynyl chains.

Functional Implications :

- The 3,4-dimethylphenoxypropyl chain likely enhances blood-brain barrier penetration relative to trifluoromethoxyphenylpropynyl groups due to optimized lipophilicity.

Benzimidazole-Thioethyl-Substituted Analogs

Structural Differences :

Functional Implications :

- The benzimidazole-thioethyl group may enhance interactions with enzymes or receptors requiring π-π stacking (e.g., kinase inhibitors), whereas the dimethylphenoxy group favors hydrophobic binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.